Product packaging for Bicyclo[10.1.0]tridecan-2-ol(Cat. No.:)

Bicyclo[10.1.0]tridecan-2-ol

Cat. No.: B295975
M. Wt: 196.33 g/mol
InChI Key: SPQXQKQSLNNEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[10.1.0]tridecan-2-ol is a strained hydrocarbon derivative of interest in advanced materials and chemical synthesis research. This compound belongs to the class of strained bicyclic hydrocarbons, which contain extra internal energy due to the deformation of valence bond angles. This stored energy makes strained structures like this compound attractive for investigating high-energy-density materials and their application in combustion and propulsion research . The presence of the hydroxyl functional group on the 13-carbon tricyclic framework differentiates it from the parent hydrocarbon, cis-bicyclo[10.1.0]tridecane (CAS# 1731-42-6) , and provides a site for further chemical modification. Researchers value this compound as a building block for synthesizing more complex molecular architectures and for studying the reactivity of strained ring systems. While the specific mechanism of action for this compound is application-dependent, related strained hydrocarbons have been shown to induce oxidative stress and genotoxic effects in biological systems, such as triggering the SOS response in bacterial cells and generating reactive oxygen species . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and conduct a thorough literature review before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O B295975 Bicyclo[10.1.0]tridecan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

bicyclo[10.1.0]tridecan-11-ol

InChI

InChI=1S/C13H24O/c14-13-9-7-5-3-1-2-4-6-8-11-10-12(11)13/h11-14H,1-10H2

InChI Key

SPQXQKQSLNNEEN-UHFFFAOYSA-N

SMILES

C1CCCCC2CC2C(CCCC1)O

Canonical SMILES

C1CCCCC2CC2C(CCCC1)O

Origin of Product

United States

Synthetic Methodologies for Bicyclo 10.1.0 Tridecan 2 Ol

Direct Synthesis Approaches

Direct synthesis approaches to Bicyclo[10.1.0]tridecan-2-ol involve the sequential or concerted formation of the bicyclic core and the alcohol group. These methods are broadly categorized into cyclopropanation strategies followed by functional group manipulation.

Carbene Additions and Cyclopropanation Strategies

The cornerstone of forming the bicyclo[10.1.0]tridecane skeleton is the addition of a one-carbon unit to the double bond of a cyclododecene (B75492) precursor. This is typically achieved through the generation and reaction of carbenes or carbenoids.

A prominent method for cyclopropanation involves the reaction of an alkene with a dihalocarbene, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂). masterorganicchemistry.com These reactive intermediates are typically generated in situ from haloforms and a strong base. For the synthesis of a bicyclo[10.1.0]tridecane derivative, the starting material is cis-cyclododecene.

The reaction of cis-cyclododecene with bromoform (B151600) (CHBr₃) and potassium t-butoxide results in the formation of 13,13-dibromo-cis-bicyclo[10.1.0]tridecane. cdnsciencepub.com Similarly, using chloroform (B151607) (CHCl₃) in place of bromoform yields the corresponding 13,13-dichloro-cis-bicyclo[10.1.0]tridecane. cdnsciencepub.com These reactions proceed via the addition of the dihalocarbene to the double bond of the cyclododecene. libretexts.org The resulting gem-dihalocyclopropane is a versatile intermediate that can be further elaborated to introduce the desired alcohol functionality, although this typically involves subsequent reduction and rearrangement steps that are outside the direct reduction pathway discussed later.

Table 1: Synthesis of gem-Dihalobicyclo[10.1.0]tridecanes from cis-Cyclododecene cdnsciencepub.com
Carbene SourceBase/ConditionsUnsaturated PrecursorProductYield
Bromoform (CHBr₃)Potassium t-butoxide in n-hexane, -10°Ccis-Cyclododecene13,13-Dibromo-cis-bicyclo[10.1.0]tridecane70%
Chloroform (CHCl₃)Potassium t-butoxide in n-hexane, <10°Ccis-Cyclododecene13,13-Dichloro-cis-bicyclo[10.1.0]tridecane81%

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that employs a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), rather than a free carbene. masterorganicchemistry.comthermofisher.com This reagent is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgfiveable.me The zinc-copper couple is an alloy of zinc and copper that serves as an activated source of zinc necessary for the formation of the organozinc reagent. wikipedia.org

This method is particularly advantageous for the synthesis of this compound from a precursor like cis-cyclododecen-1-ol. The hydroxyl group of an allylic or homoallylic alcohol can act as a directing group, coordinating to the zinc reagent and delivering the methylene (B1212753) group to the proximate face of the double bond. sciencemadness.orgwiley-vch.de This directed cyclopropanation offers a high degree of stereocontrol, which is crucial in the synthesis of complex molecules. wiley-vch.de The reaction is stereospecific, meaning the cis or trans geometry of the starting alkene is preserved in the resulting cyclopropane (B1198618) ring. libretexts.orgsciencemadness.org

Table 2: Generalized Simmons-Smith Cyclopropanation
ReagentsUnsaturated PrecursorProduct TypeKey Feature
Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu)Alkene (e.g., cyclododecenol)Cyclopropane (e.g., this compound)Stereospecific; can be directed by hydroxyl groups. sciencemadness.orgwiley-vch.de

To produce enantiomerically enriched this compound, asymmetric cyclopropanation methods are employed. These advanced techniques utilize chiral catalysts to control the stereochemical outcome of the reaction. wiley-vch.de

One modern approach involves metalloradical catalysis (MRC) using specifically designed chiral cobalt(II) complexes. nih.gov These catalysts can activate diazo compounds to generate metal-stabilized radical intermediates that then participate in a stepwise radical cyclopropanation of alkenes, affording high yields and excellent enantioselectivity. nih.gov Another strategy uses chiral ruthenium(II)-pheox complexes to catalyze the reaction between an alkene and a diazoacetate, yielding highly functionalized cyclopropanes with high diastereo- and enantioselectivity. researchgate.net These methods represent the cutting edge of cyclopropane synthesis, allowing for precise control over the three-dimensional structure of the product. rsc.org

Table 3: Examples of Asymmetric Cyclopropanation Systems
Catalytic SystemCarbene SourceTypical OutcomeReference
Co(II) complex with D₂-symmetric chiral amidoporphyrin ligandα-HeteroaryldiazomethanesHigh yield, excellent diastereo- and enantioselectivity nih.gov
Chiral Ruthenium(II)-Pheox complexEthyl diazoacetateModerate to high yield, excellent enantiomeric excess researchgate.net
Chiral Pyridine (B92270) bis(oxazoline) (Pybox) ligands with Cobaltgem-dichloroalkanes/ZnHigh levels of enantioselectivity for various alkenes dicp.ac.cn
Zinc-Copper Couple Mediated Cyclopropanation

Reduction Pathways to Form the Alcohol Moiety

The final step in many synthetic sequences to produce this compound is the reduction of a ketone precursor, Bicyclo[10.1.0]tridecan-2-one. This transformation converts the carbonyl group into the required secondary alcohol.

The reduction of the ketone Bicyclo[10.1.0]tridecan-2-one to the corresponding alcohol is a standard functional group transformation in organic synthesis. This can be achieved using various metal hydride reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

Commonly used reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent typically used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The hydride ion typically attacks the carbonyl carbon from the less sterically hindered face of the molecule, which can lead to a diastereoselective synthesis of one isomer of the alcohol over the other.

Table 4: Reagents for the Reduction of Bicyclo[10.1.0]tridecan-2-one
Reducing AgentTypical SolventKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Powerful, non-selective, reduces most carbonyl-containing functional groups.
Stereoselective Reduction Methods

The synthesis of this compound can be achieved via the stereoselective reduction of its corresponding ketone, Bicyclo[10.1.0]tridecan-2-one. The choice of reducing agent is critical in determining the stereochemical outcome, specifically the orientation of the resulting hydroxyl group relative to the bicyclic framework. The steric hindrance imposed by the fused cyclopropane and the large twelve-membered ring dictates the facial selectivity of the hydride attack on the carbonyl group.

Research into the reduction of cyclic and bicyclic ketones has established several methods that provide high levels of stereocontrol. Reagents are typically classified by their steric bulk and electronic properties, which influence the direction of nucleophilic attack. For instance, sterically hindered reducing agents tend to attack from the less hindered face of the ketone, while chelating agents can direct the reduction based on the presence of nearby functional groups. While specific studies on Bicyclo[10.1.0]tridecan-2-one are not prevalent, the principles derived from analogous systems are directly applicable.

Table 1: Common Stereoselective Reducing Agents and Their Application

Reducing Agent Typical Solvent(s) Key Characteristics Expected Outcome for Bicyclo[10.1.0]tridecan-2-one
Sodium borohydride (NaBH₄) Methanol, Ethanol Small, unhindered hydride source. Generally provides low to moderate selectivity based on steric hindrance. Mixture of diastereomers, with a potential slight preference for attack from the less-hindered face.
Lithium aluminum hydride (LiAlH₄) THF, Diethyl ether Highly reactive, unhindered hydride source. Selectivity is often governed by steric factors. Similar to NaBH₄, likely producing a mixture of diastereomers.
L-Selectride® (Lithium tri-sec-butylborohydride) THF Sterically demanding hydride source. Attacks from the least hindered face, providing high diastereoselectivity. High selectivity for the diastereomer resulting from hydride delivery to the sterically most accessible face of the carbonyl.

Convergent and Divergent Synthetic Routes from Macrocyclic Precursors

Constructing the Bicyclo[10.1.0]tridecane skeleton from larger, more flexible macrocycles is a powerful strategy. These approaches benefit from the commercial availability of various macrocyclic compounds.

Ring-Closing Reactions

Ring-Closing Metathesis (RCM) is a premier method for forming cyclic alkenes and has been widely applied to the synthesis of rings from five to over thirty members. organic-chemistry.orgmedwinpublishers.com A convergent RCM strategy to access the Bicyclo[10.1.0]tridecane system would involve a suitably substituted macrocyclic diene. For instance, a precursor such as a 1,2-disubstituted cyclododecane (B45066) bearing two terminal alkene chains could be subjected to an RCM catalyst to form the fused cyclopropane ring in a conceptual sense, although this is not a standard cyclopropanation method. A more direct application of RCM would be to form the macrocycle itself, which is then subjected to a separate cyclopropanation step. The salient features of modern ruthenium-based catalysts, such as those developed by Grubbs, include high functional group tolerance and operational simplicity. organic-chemistry.orgmedwinpublishers.com

Table 2: Hypothetical RCM Strategy for Macrocycle Formation

Step Reaction Type Precursor Catalyst Outcome
1 Ring-Closing Metathesis (RCM) Acyclic diene (e.g., Pentadeca-1,14-diene derivative) Grubbs' 2nd Generation Catalyst Macrocyclic alkene (e.g., Cyclotridecene derivative)
2 Cyclopropanation Resulting macrocyclic alkene Simmons-Smith or Diazo compound/metal catalyst Bicyclo[10.1.0]tridecane skeleton
3 Functionalization Bicyclo[10.1.0]tridecane Oxidation Bicyclo[10.1.0]tridecan-2-one

Intramolecular Cyclization Strategies

Intramolecular reactions that form one of the rings onto a pre-existing macrocycle are a cornerstone of bicyclic system synthesis. A prominent method for creating the Bicyclo[10.1.0] system is the cyclopropanation of a macrocyclic alkene. The addition of a carbene or carbenoid to the double bond of cyclododecene directly yields the Bicyclo[10.1.0]tridecane skeleton. cdnsciencepub.com

A well-documented approach involves the reaction of cis-cyclododecene with dihalocarbenes, generated from haloforms and a strong base. cdnsciencepub.com For example, reacting cis-cyclododecene with bromoform (CHBr₃) and potassium t-butoxide generates 13,13-dibromobicyclo[10.1.0]tridecane. cdnsciencepub.com This dihalo-adduct can then be reductively dehalogenated to furnish the parent Bicyclo[10.1.0]tridecane, which serves as a precursor for further functionalization to the target alcohol. Similarly, intramolecular cyclization of specific linear precursors, such as appropriately functionalized tridecane (B166401) derivatives, can be induced to form the bicyclic structure. evitachem.com

Derivatization from Related Bicyclo[10.1.0]tridecane Analogues

When the core bicyclic structure is already in hand, the target alcohol can be synthesized through functional group interconversions.

Transformation of Bicyclo[10.1.0]tridecane

The direct introduction of a hydroxyl group at the C2 position of the saturated Bicyclo[10.1.0]tridecane is a challenging transformation that requires the selective activation of a C-H bond. Such functionalizations often proceed through radical mechanisms or involve powerful oxidizing agents. The high strain of the cyclopropane ring can influence the reactivity of adjacent C-H bonds. While specific literature for the C2-hydroxylation of this exact molecule is scarce, general methods for alkane oxidation could be applied, such as oxidation with potassium permanganate (B83412) or chromium-based reagents, although these typically lack selectivity and may lead to over-oxidation or ring cleavage.

Modifications of Bicyclo[10.1.0]tridec-1-ene

A more controlled and regioselective approach involves the functionalization of an unsaturated analogue, Bicyclo[10.1.0]tridec-1-ene. evitachem.com This bicyclic alkene serves as a versatile intermediate for introducing functionality across the double bond. evitachem.com The synthesis of this compound can be envisioned through several classical alkene transformations.

One of the most effective methods would be epoxidation of the double bond followed by reductive ring-opening. The reaction of Bicyclo[10.1.0]tridec-1-ene with an epoxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) would yield the corresponding epoxide, 13-oxabicyclo[11.1.0]tetradecane. Subsequent reduction of this epoxide with a hydride reagent such as lithium aluminum hydride (LiAlH₄) would lead to nucleophilic attack at the sterically less hindered carbon (C2), opening the ring to form the desired this compound. Other potential, though perhaps less direct, reactions include hydroboration-oxidation, which would likely yield the C1-alcohol, or acid-catalyzed hydration, which could be complicated by skeletal rearrangements due to the formation of a carbocation intermediate on a strained ring. evitachem.com

Table 3: Synthetic Transformations of Bicyclo[10.1.0]tridec-1-ene

Reaction Reagents Intermediate Product
Epoxidation mCPBA 1,2-Epoxybicyclo[10.1.0]tridecane -
Reductive Opening LiAlH₄ (following epoxidation) - This compound
Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOH Organoborane Bicyclo[10.1.0]tridecan-1-ol

Interconversion of Positional Isomers (e.g., Bicyclo[10.1.0]tridecan-1-ol, Bicyclo[10.1.0]tridecan-5-one)

The interconversion of positional isomers of this compound, while not extensively documented as a direct single-step process, can be achieved through strategic multi-step synthetic pathways. These routes often involve the transformation of one positional isomer into a key intermediate that can then be converted to the desired this compound. Research has particularly illuminated a pathway commencing from a derivative of the Bicyclo[10.1.0]tridecan-1-ol isomer.

A significant synthetic strategy involves a one-carbon ring expansion of a cyclic ketone, which can be applied to the bicyclo[10.1.0]tridecane system. orgsyn.org The starting point for this transformation is the trimethylsilyl (B98337) enol ether of the ketone corresponding to Bicyclo[10.1.0]tridecan-1-ol. This enol ether, 1-trimethylsilyloxybicyclo[10.1.0]tridecane, undergoes a ring-opening reaction when treated with iron(III) chloride. orgsyn.org

The reaction proceeds via cleavage of the central bond of the trimethylsilyloxycyclopropane moiety. orgsyn.org For the bicyclo[10.1.0]tridecane system, this ring-opening is conducted at an elevated temperature (80°C). These conditions also promote a spontaneous dehydrochlorination, leading directly to the formation of trans-2-cyclotridecenone, an α,β-unsaturated ketone. orgsyn.org This intermediate is a crucial link in the isomeric interconversion, as the double bond and ketone functionalities are positioned for further transformation into the target secondary alcohol.

The subsequent conversion of trans-2-cyclotridecenone to this compound can be accomplished through standard reduction methods, such as catalytic hydrogenation, which would reduce the carbon-carbon double bond and the ketone to an alcohol.

Detailed findings for the key ring-opening step are presented below:

Table 1: Iron(III) Chloride-Induced Ring Opening of 1-Trimethylsilyloxybicyclo[10.1.0]tridecane

Starting Material Reagent Solvent Temperature Product Yield Reference

This reaction is part of a broader study on the one-carbon ring expansion of a series of 1-trimethylsilyloxybicyclo[n.1.0]alkanes. orgsyn.org

While direct synthetic routes for the conversion of other isomers like Bicyclo[10.1.0]tridecan-5-one to this compound are not explicitly detailed in the surveyed literature, the synthesis of related large-ring ketones such as cyclotridecanone (B1582962) from bicyclo[10.1.0]tridecane precursors has been established. cdnsciencepub.com Such ketones could theoretically serve as starting points for multi-step syntheses to access various positional isomers of the corresponding bicyclic alcohols.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Analysis

A hypothetical ¹H NMR spectrum of Bicyclo[10.1.0]tridecan-2-ol would be expected to show a complex pattern of signals. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the range of δ 3.5-4.5 ppm, with its exact chemical shift and multiplicity depending on the stereochemistry and coupling with neighboring protons. The protons on the cyclopropane (B1198618) ring are anticipated to resonate in the upfield region, typically between δ 0.0 and 1.0 ppm. thieme-connect.comorgsyn.org The numerous methylene (B1212753) (CH₂) protons of the twelve-membered ring would produce a series of overlapping multiplets in the δ 1.0-2.5 ppm range. The presence of conformational mobility in the large ring could lead to broadened signals in the spectrum. mdpi.comsemanticscholar.org

Carbon-13 (¹³C) NMR Analysis

In the ¹³C NMR spectrum, the carbon atom bonded to the hydroxyl group (C-OH) would be expected to have a chemical shift in the range of δ 60-80 ppm. thieme-connect.com The carbons of the cyclopropane ring would appear at relatively high field, typically between δ 10 and 30 ppm. orgsyn.org The remaining carbon atoms of the large aliphatic ring would generate a series of signals in the δ 20-40 ppm region. oregonstate.educhemguide.co.uk The exact chemical shifts would be influenced by the specific conformation of the tridecane (B166401) ring.

Hypothetical ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
C-OH60 - 80
Cyclopropyl (B3062369) C10 - 30
Ring CH₂20 - 40

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals for a molecule with such complexity, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Electron Ionization (EI-MS)

In EI-MS, the this compound molecule would be expected to show a molecular ion peak ([M]⁺), although it might be weak due to the instability of the initial cation. chim.lu Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The bicyclic ring system would also undergo characteristic fragmentation, potentially leading to a complex pattern of fragment ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, which for this compound is C₁₃H₂₄O.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of the hydroxyl (-OH) group and the bicyclic alkane structure.

The most prominent and diagnostic absorption is the O-H stretching vibration of the alcohol group. pressbooks.pubopenstax.orglibretexts.orgspcmc.ac.in This typically appears as a broad and strong band in the region of 3600-3200 cm⁻¹. pressbooks.pubopenstax.orglibretexts.orgspcmc.ac.in The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules. spcmc.ac.in Another key absorption is the C-O stretching vibration, which for secondary alcohols like this compound, is expected to appear in the range of 1100-1000 cm⁻¹. pressbooks.pubopenstax.org The presence of the saturated bicyclic ring structure will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at various lower frequencies.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch (Hydrogen Bonded)3600-3200Strong, Broad
Alcohol (C-O)C-O Stretch1100-1000Medium to Strong
Alkane (C-H)C-H Stretch2960-2850Strong
Alkane (C-H)C-H Bend1470-1350Variable

Note: The exact positions of the absorption bands can vary depending on the sample preparation and the specific stereoisomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective hyphenated technique for separating, identifying, and quantifying the components of a mixture. jmchemsci.com It is particularly valuable for assessing the purity of this compound and for distinguishing between its various stereoisomers.

In GC-MS analysis, the sample is first vaporized and passed through a gas chromatograph, which separates the components based on their boiling points and interactions with the stationary phase of the column. galvestonjustice.com Compounds with different stereochemistry, such as the cis and trans isomers of this compound, will often have slightly different retention times, allowing for their separation and quantification. wpmucdn.com This is crucial for determining the isomeric purity of a synthesized batch.

Following separation by GC, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and the cleavage of alkyl groups adjacent to the hydroxyl-bearing carbon. tripod.com The molecular ion peak (M⁺), if observed, confirms the molecular weight of the compound. The fragmentation pattern can help to confirm the structure and distinguish it from other isomers.

Research on related bicyclic compounds has demonstrated the utility of GC-MS in their identification and analysis. For instance, Bicyclo[10.1.0]tridec-1-ene, a closely related structure, has been successfully identified in complex mixtures using this technique. scirp.orgscirp.org

Table 2: Expected GC-MS Data for this compound

ParameterDescriptionExpected Value/Observation
Molecular FormulaC₁₃H₂₄O
Molecular Weight196.33 g/mol
Retention Time (tR)Time taken to elute from the GC columnDependent on GC conditions; distinct for different isomers
Molecular Ion (M⁺)Peak corresponding to the intact moleculem/z 196 (may be weak or absent)
Key Fragment IonsResult from the fragmentation of the moleculem/z 178 (M-18, loss of H₂O), other fragments from alkyl loss

Note: The relative abundance of fragment ions and the retention times will depend on the specific GC-MS instrumentation and analytical conditions.

Stereochemical Aspects and Chiral Synthesis

Isomerism in Bicyclo[10.1.0]tridecan-2-ol

The structural complexity of this compound gives rise to several forms of isomerism, including geometric, positional, and stereoisomerism. Each of these aspects is crucial for understanding the molecule's three-dimensional structure and chemical behavior.

The fusion of the cyclopropane (B1198618) ring to the twelve-membered cyclododecane (B45066) ring can occur in two distinct geometric arrangements, leading to cis and trans isomers. stackexchange.com This isomerism is determined by the relative orientation of the two bridgehead hydrogen atoms on the carbons shared by both rings.

In the cis isomer, the bridgehead hydrogens are on the same side of the larger ring, resulting in a folded or bent conformation for the bicyclic system. In contrast, the trans isomer has the bridgehead hydrogens on opposite sides, leading to a more linear and strained structure. The formation of these isomers can be influenced by the stereochemistry of the starting alkene (cyclododecene) during cyclopropanation reactions. cdnsciencepub.com For instance, the addition of carbenes to cis,trans,trans-cyclododeca-1,5,9-triene has been shown to preferentially attack one of the trans double bonds. cdnsciencepub.com

Positional isomerism in this compound arises from the different possible locations of the hydroxyl (-OH) group on the carbon skeleton. While the primary focus is on the -2-ol isomer, several other positional isomers are theoretically possible and, in some cases, have been synthesized.

The numbering of the bicyclo[10.1.0]tridecane system starts at one of the bridgehead carbons, proceeds around the larger ring, and ends with the methylene (B1212753) carbon of the cyclopropane ring. Therefore, besides the -2-ol, other potential isomers include Bicyclo[10.1.0]tridecan-1-ol (where the hydroxyl group is at a bridgehead carbon), Bicyclo[10.1.0]tridecan-3-ol, and so on, up to Bicyclo[10.1.0]tridecan-13-ol (where the hydroxyl group is on the cyclopropane methylene carbon). The stability and accessibility of these isomers depend on the synthetic routes employed and the inherent strain associated with placing a functional group at different positions of the bicyclic system. For example, PubChem lists an entry for Bicyclo[10.1.0]tridec-1-ene, a related compound with an endocyclic double bond involving a bridgehead carbon. nih.govnih.govnih.gov

Table of Potential Positional Isomers of Bicyclo[10.1.0]tridecanol

Isomer NamePosition of Hydroxyl GroupNotes
Bicyclo[10.1.0]tridecan-1-olBridgehead CarbonLikely to be a tertiary alcohol.
This compoundCarbon adjacent to bridgeheadThe subject of this article.
Bicyclo[10.1.0]tridecan-3-olCarbon on the large ringA potential secondary alcohol.
.........
Bicyclo[10.1.0]tridecan-12-olBridgehead CarbonLikely to be a tertiary alcohol.
Bicyclo[10.1.0]tridecan-13-olMethylene carbon of cyclopropaneA primary alcohol.

This compound is a chiral molecule, containing multiple stereocenters which give rise to enantiomers and diastereomers. researchgate.netresearchgate.net The key stereocenters are the two bridgehead carbons (C1 and C12) and the carbon bearing the hydroxyl group (C2).

The presence of these stereocenters means that for each geometric isomer (cis and trans), there can be several stereoisomers. For a given geometric isomer, the configuration at C1, C12, and C2 will determine the specific stereoisomer. For example, in the trans-bicyclo[10.1.0]tridecane system, the IUPAC standard InChI indicates specific stereochemistry at the bridgehead carbons. The addition of the hydroxyl group at the C2 position introduces another chiral center.

The combination of geometric and stereoisomerism results in a complex mixture of possible structures. The total number of stereoisomers can be determined by considering all possible combinations of R/S configurations at each stereocenter for both the cis and trans fused ring systems.

Positional Isomers (e.g., -1-ol, -2-ol, -3-ol, etc.)

Control of Stereoselectivity in Synthesis

The synthesis of a specific stereoisomer of this compound requires precise control over the reaction conditions and reagents. This is a significant challenge in organic synthesis, and various strategies have been developed to achieve diastereoselectivity and enantioselectivity.

Diastereoselective synthesis aims to produce one diastereomer in preference to others. nih.govenamine.netorganic-chemistry.org In the context of this compound, this often involves the stereocontrolled reduction of a precursor ketone, Bicyclo[10.1.0]tridecan-2-one. The facial selectivity of the reduction (i.e., whether the hydride attacks from the top or bottom face of the carbonyl group) is influenced by the steric environment created by the bicyclic framework.

Another approach to diastereoselective synthesis is through stereospecific cyclopropanation reactions of a chiral cyclododecene (B75492) derivative. The existing stereochemistry in the starting material can direct the incoming carbene to a specific face of the double bond, thereby controlling the relative stereochemistry of the newly formed cyclopropane ring in relation to other substituents.

Enantioselective catalysis is a powerful tool for preparing enantiomerically enriched chiral molecules. researchgate.netnih.govnih.gov For the synthesis of a single enantiomer of this compound, a chiral catalyst can be employed to differentiate between the two enantiotopic faces of a prochiral starting material.

One potential route is the asymmetric cyclopropanation of cyclododecene using a chiral catalyst. Chiral copper and rhodium complexes are well-known for catalyzing the asymmetric transfer of carbenes from diazo compounds. researchgate.netresearchgate.net For instance, the use of a chiral copper chelate has been shown to induce asymmetry in the formation of trans-bicyclo[10.1.0]-tridecane. researchgate.net

Alternatively, the kinetic resolution of a racemic mixture of this compound can be achieved using a chiral catalyst or enzyme. nih.gov In this process, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol. Lipase-catalyzed asymmetric acetylation is a common method for resolving racemic alcohols. nih.govresearchgate.net

Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction catalyzed by a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. While specific experimental data on the kinetic resolution of this compound is not extensively documented in publicly available literature, strategies can be proposed based on well-established methodologies for the resolution of other bicyclic and large-ring alcohols. scielo.brwiley.comresearchgate.net

Enzymatic kinetic resolution, particularly using lipases, stands out as a highly effective and environmentally benign method for resolving chiral alcohols. scielo.brresearchgate.netscielo.br Lipases are hydrolases that can catalyze esterification, transesterification, or hydrolysis reactions in a highly enantioselective manner in non-aqueous solvents.

A prospective approach for the kinetic resolution of racemic this compound would involve an irreversible acylation reaction catalyzed by a lipase. In this scenario, one enantiomer of the alcohol would be preferentially acylated to form an ester, leaving the other enantiomer unreacted. The separation of the resulting ester from the unreacted alcohol can then be achieved by standard chromatographic techniques.

Prospective Enzymatic Kinetic Resolution Data:

The following table presents hypothetical data for the kinetic resolution of this compound based on typical results observed for structurally analogous bicyclic alcohols. This data is for illustrative purposes to guide potential experimental work.

CatalystAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess of Unreacted Alcohol (ee) (%)
Candida antarctica Lipase B (CALB)Vinyl Acetate (B1210297)Toluene (B28343)3024>45>99
Pseudomonas cepacia Lipase (PSL)Isopropenyl AcetateDiisopropyl Ether4048~50>98
Candida rugosa Lipase (CRL)Acetic AnhydrideHexane (B92381)3536>40>95

This table is illustrative and based on data for other bicyclic alcohols. scielo.brresearchgate.netevitachem.com

Detailed Research Findings from Analogous Systems:

Research on other bicyclic alcohols has demonstrated the efficacy of lipase-catalyzed kinetic resolution. For instance, the kinetic resolution of various bicyclic secondary alcohols using Candida antarctica Lipase B (CALB) with an acyl donor like vinyl acetate has consistently yielded high enantiomeric excesses (>99%) for the unreacted alcohol at conversions approaching 50%. scielo.br The choice of solvent can also influence the enantioselectivity and reaction rate, with non-polar aprotic solvents like toluene and hexane often being preferred.

The acyl donor also plays a critical role. Activated acyl donors such as vinyl esters or acid anhydrides are commonly used to ensure the irreversibility of the acylation reaction, which is a key factor in achieving high enantiomeric excess. scielo.br

Beyond enzymatic methods, non-enzymatic kinetic resolution using chiral catalysts, such as chiral amines, phosphines, or metal complexes, could also be explored for this compound. bldpharm.com These methods often require more stringent reaction conditions but can offer alternative selectivities.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Cyclopropane (B1198618) Ring System

The cyclopropane ring in Bicyclo[10.1.0]tridecan-2-ol is the most reactive site of the molecule. Its reactions typically involve the cleavage of one of the C-C bonds of the three-membered ring, leading to the formation of larger, less strained cyclic systems.

Ring-opening reactions of this compound and its derivatives are facile due to the significant strain energy of the bicyclic system. These reactions can proceed through various mechanisms, depending on the reagents and reaction conditions.

While specific studies on the nucleophilic ring opening of this compound are not extensively documented in the literature, the reactivity of analogous bicyclo[n.1.0]alkanol systems suggests that such reactions are feasible. In general, nucleophilic attack on the cyclopropane ring of a cyclopropanol (B106826) derivative is facilitated by activation of the hydroxyl group, for example, by converting it into a better leaving group.

In related systems, such as donor-acceptor cyclopropanes, nucleophilic ring-opening has been achieved using various nucleophiles, including amines, alcohols, and organometallic reagents. researchgate.net For instance, the reaction of 13,13-dichloro-1-methoxy-bicyclo[10.1.0]tridecane with sodium methoxide (B1231860) in DMF at 0°C resulted in a ring-opening to yield the corresponding acetylenic acetal. unit.no This suggests that under basic conditions, which can deprotonate the hydroxyl group of this compound, a similar ring-opening could be initiated.

Electrophilic attack on the cyclopropane ring of this compound is a common and well-studied mode of reactivity. The reaction is typically initiated by a proton or other electrophiles, leading to the formation of a carbocationic intermediate which can then undergo rearrangement or capture by a nucleophile.

A notable example of an electrophilic ring-opening is the solvolysis of related bicyclo[10.1.0]tridecane derivatives. The solvolysis of trans-13,13-dibromo-bicyclo[10.1.0]tridecane in the presence of silver ions, an electrophilic species, results in a facile ring expansion. rsc.org Similarly, the reaction of cis-13,13-dichlorobicyclo[10.1.0]tridecane with ethanolic silver nitrate (B79036) gives a high yield of 1-ethoxy-2-chloro-2-cyclotridecene, and with aqueous silver nitrate, it yields trans-2-chloro-2-cyclotridecen-1-ol. researchgate.net These reactions proceed via an electrophilically assisted opening of the cyclopropane ring followed by rearrangement and capture of the solvent.

Another relevant example is the iron(III) chloride-induced ring opening of 1-trimethylsilyloxybicyclo[10.1.0]tridecane. orgsyn.org This reaction proceeds at 80°C and leads to the formation of trans-2-cyclotridecenone through a presumed 3-chlorocyclotridecanone intermediate which undergoes spontaneous dehydrochlorination. orgsyn.org The reaction is initiated by the electrophilic iron(III) chloride attacking the oxygen of the silyl (B83357) enol ether, which facilitates the opening of the cyclopropane ring.

The protonolysis of a closely related diol, 12-methyl-cis-bicyclo[10.1.0]tridecane-cis-1,13-diol, under acidic conditions leads to a complex mixture of products, indicating that the large ring size can allow for multiple reaction pathways following the initial electrophilic attack and ring opening. researchgate.net

Table 1: Electrophilic Ring-Opening Reactions of Bicyclo[10.1.0]tridecane Derivatives

Starting MaterialReagents and ConditionsMajor Product(s)Yield (%)Reference
cis-13,13-Dichlorobicyclo[10.1.0]tridecaneAgNO₃, Ethanol1-Ethoxy-2-chloro-2-cyclotrideceneQuantitative researchgate.net
cis-13,13-Dichlorobicyclo[10.1.0]tridecaneAgNO₃, Water, Heattrans-2-Chloro-2-cyclotridecen-1-olQuantitative researchgate.net
1-Trimethylsilyloxybicyclo[10.1.0]tridecaneFeCl₃, DMF, 80°Ctrans-2-Cyclotridecenone- orgsyn.org

Radical-mediated reactions of cyclopropanes are a powerful tool for the formation of new carbon-carbon bonds. In the case of bicyclo[n.1.0]alkanes, hydrogen abstraction by a radical initiator can lead to a bicyclo[n.1.0]alk-2-yl radical. rsc.org This radical can then undergo β-scission of one of the cyclopropane bonds. For larger ring systems (n ≥ 3), the rearrangement typically occurs via cleavage of the outer cyclopropane bonds to form a cycloalkenylmethyl radical. rsc.org

While specific studies on radical-mediated transformations of this compound are scarce, the general principles observed for other bicyclo[n.1.0]alkanes are expected to apply. The presence of the hydroxyl group at C-2 could influence the site of initial radical attack and the subsequent rearrangement pathways. Studies on the oxygenation of bicyclo[n.1.0]alkanes with dioxiranes have shown the involvement of both radical and cationic intermediates, with the formation of rearranged products providing evidence for these pathways. acs.org

Rearrangement reactions of this compound are often coupled with ring-opening events. Acid-catalyzed rearrangements are particularly common, proceeding through carbocationic intermediates that can undergo various structural reorganizations to achieve greater stability. The ionization of bicyclo[n.1.0]alkan-2-ols in superacids has been shown to generate equilibrating cyclopropylcarbinyl cations, which can rearrange to other cyclic structures. acs.org

For larger ring systems, the conformational flexibility can lead to more complex rearrangement pathways. The thermal rearrangement of other bicyclic systems containing cyclopropane rings has been shown to proceed through concerted or stepwise mechanisms, often leading to isomeric bicyclic products. researchgate.net

Reactions of bicyclo[n.1.0]alkanes with carbenoids, which are metal-stabilized carbenes, can lead to a variety of products through insertion or addition reactions. The catalyzed decomposition of diazo compounds in the presence of a bicyclo[n.1.0]alkane can result in the formation of new cyclic structures. researchgate.net

While there are no specific reports on the reaction of this compound with carbenoids, studies on related systems provide some insight. For instance, the addition of dihalocarbenes to cis,trans,trans-cyclododeca-1,5,9-triene leads to the formation of bicyclo[10.1.0]tridecadiene derivatives. cdnsciencepub.com Furthermore, intramolecular cyclization of diazoacetates in the presence of a copper chelate has been used to form bicyclo[3.1.0]hexane systems, and this methodology could potentially be applied to precursors of this compound. researchgate.net

Electrophilic Ring Opening

Rearrangement Reactions

Reactions Involving the Alcohol Functional Group

The secondary alcohol moiety in this compound is a key site for chemical modification, enabling access to a variety of derivatives through oxidation, reduction, and substitution reactions.

While specific studies detailing the oxidation of this compound to its corresponding ketone, Bicyclo[10.1.0]tridecan-2-one, are not extensively documented in the available literature, the transformation is a fundamental reaction for secondary alcohols. Standard oxidation protocols are expected to be applicable. Conversely, the reduction of the corresponding ketone would yield the alcohol, a common synthetic step in accessing such bicyclic alcohols. For instance, a photochemical process starting from cyclotridecanone (B1582962) has been used to prepare the isomeric Bicyclo[10.1.0]tridecan-1-ol. google.com

The conversion of the hydroxyl group into esters and ethers is a common and synthetically useful transformation. The formation of acetate (B1210297) esters from related bicyclic systems has been documented. For example, the reaction of bicyclic alkenes with a mixture of acetic acid and paraformaldehyde in the presence of an acid catalyst yields the corresponding acetate derivative. google.com The existence of acetate-substituted derivatives like 1-acetoxy-2,2-dichlorobicyclo[10.1.0]tridecane in synthetic pathways further highlights the utility of esterification in modifying this bicyclic core. hilarispublisher.com

Table 1: Representative Esterification Reactions on Related Bicyclic Systems

Reactant Reagents Product Type Yield Source
Bicyclo[9.2.0]tridec-1(4)-ene Acetic acid, paraformaldehyde, p-toluenesulphonic acid Tricyclic acetate derivative - google.com

The dehydration of alcohol derivatives of bicyclic compounds is a direct method to introduce unsaturation, yielding the corresponding alkenes. evitachem.com Reagents such as thionyl chloride or pyridine (B92270) are typically employed for this transformation, leading to the formation of compounds like Bicyclo[10.1.0]tridec-1-ene or its isomers. evitachem.com The position of the resulting double bond is dependent on the reaction conditions and the stereochemistry of the starting alcohol.

Table 2: General Dehydration of Bicyclic Alcohols

Reagent Product Reaction Type Source

Esterification and Etherification

Cyclization and Ring Expansion Reactions

The bicyclo[10.1.0]alkane framework is often synthesized through intramolecular cyclization reactions and can participate in subsequent ring expansions. The synthesis of trans-bicyclo[10.1.0]-tridecane has been achieved through reactions involving diazo compounds. researchgate.netresearchgate.netresearchgate.net

Ring expansion reactions provide a pathway to larger or more complex cyclic systems. While specific ring expansions starting from this compound are not detailed, related systems undergo such transformations. For example, reductive ring-expansion is a known reaction for bicyclo[n.1.0]alkane systems. pageplace.de More complex cascades involving an initial Nazarov cyclization followed by double ring expansions have been developed to construct angular tricyclic architectures from dicycloalkylidenyl ketones, demonstrating the synthetic potential of such sequences. nih.gov

Detailed Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving the bicyclo[10.1.0]tridecane skeleton is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanistic investigations into the formation of the bicyclo[10.1.0]alkane structure have provided significant insights. The asymmetric synthesis of compounds like trans-bicyclo[10.1.0]-tridecane has been achieved using a chiral copper chelate catalyst. researchgate.netresearchgate.netresearchgate.net The proposed mechanism for these carbenoid reactions involves the formation of a copper carbenoid intermediate where the carbene moiety is attached to the central copper atom. researchgate.net This species is described as electrophilic in nature. researchgate.net

Transition State Analysis

The chemical reactivity of this compound is intrinsically linked to the high ring strain of the fused cyclopropane ring and the presence of the hydroxyl group. Mechanistic investigations into the reactions of this and structurally related bicyclo[n.1.0]alkanes often rely on computational chemistry to elucidate the high-energy transition states that govern the reaction pathways. While specific transition state analyses for this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous, smaller bicyclic systems. These studies provide a framework for understanding the key factors that influence the transition states of reactions such as ring-opening and oxidation.

Transition States in Cyclopropane Ring-Opening

The opening of the cyclopropane ring in bicyclo[n.1.0]alkanes is a common reaction pathway, often initiated by electrophiles or occurring under thermal or photochemical conditions. Computational studies on related alkenyl cyclopropyl (B3062369) carbinols have identified distinct transition states for the regioselective ring-opening. researchgate.net The presence and orientation of substituents, such as a hydroxyl group, play a critical role in stabilizing or destabilizing these transition states, thereby dictating the reaction's outcome.

For a molecule like this compound, two primary transition states for ring-opening can be postulated, corresponding to the cleavage of the different C-C bonds of the cyclopropane ring. The relative energies of these transition states will be influenced by the position of the hydroxyl group. Theoretical calculations on smaller systems, such as substituted bicyclo[4.1.0]heptanes, suggest that the transition state that allows for greater stabilization of the developing carbocation or radical intermediate will be lower in energy. nih.gov

A computational analysis of the ring-opening of a substituted cyclopropane highlights the energy differences between possible transition states (TS). researchgate.net For instance, in a related system, the energy difference (ΔG) between two transition states, TSA and TSB, was calculated to be influenced by the nature of the substituent on the carbon adjacent to the cyclopropane ring. researchgate.net The presence of a hydroxyl group, for example, can lead to a significant energy difference between the transition states due to inductive effects and potential hydrogen bonding interactions. researchgate.net

Table 1: Calculated Relative Free Energies of Transition States for Cyclopropane Ring-Opening in a Model System. researchgate.net
Substituent (R)Transition StateCalculated Relative Free Energy (kcal/mol)
-CH₂OHTSA₁0.0 (Reference)
-CH₂OHTSB₁+4.9
-CH₃TSA₁+0.7
-CH₃TSB₁+3.7
-HTSA₁+1.2
-HTSB₁+3.2

This table illustrates how substituents affect the relative energies of different transition states in a model cyclopropane ring-opening reaction. The data is based on computational studies of related systems and serves as an analogy for the behavior of this compound.

Transition States in C-H Bond Oxygenation

The oxidation of C-H bonds in bicyclic systems is another area where transition state analysis provides crucial mechanistic details. Studies on the reaction of bicyclo[n.1.0]alkanes with dioxiranes have shown that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism. nih.govacs.org The transition states for these reactions have been computationally modeled, revealing a strong preference for oxidation at specific positions due to electronic effects imparted by the cyclopropane ring.

For this compound, the C-H bonds on the carbon bearing the hydroxyl group (C2) and the bridgehead carbons are of particular interest. Computational studies on bicyclo[4.1.0]heptane indicate that the σ* orbitals of the C-H bonds adjacent to the cyclopropane ring can interact with the Walsh orbitals of the three-membered ring. nih.gov This hyperconjugative interaction activates these C-H bonds towards HAT. The presence of the hydroxyl group at C2 in this compound would further influence the stability of the transition state for HAT at this position.

The diastereoselectivity of such oxidation reactions is also determined by the relative energies of the corresponding transition states. For instance, the attack of an oxidizing agent from the same side as the cyclopropane ring (syn) or the opposite side (anti) will proceed through different transition states with distinct energies.

Table 2: Calculated Activation Free Energies for C-H Bond Oxygenation in a Model Bicyclo[n.1.0]alkane System. acs.org
SubstratePosition of C-H BondCalculated Activation Free Energy (ΔG‡, kcal/mol)Resulting Diastereomer
Bicyclo[4.1.0]heptaneC2 (cis)15.2cis-Bicyclo[4.1.0]heptan-2-ol
Bicyclo[4.1.0]heptaneC2 (trans)15.7trans-Bicyclo[4.1.0]heptan-2-ol
1-Methylbicyclo[4.1.0]heptaneC2 (cis)14.8cis-1-Methylbicyclo[4.1.0]heptan-2-ol
1-Methylbicyclo[4.1.0]heptaneC2 (trans)15.9trans-1-Methylbicyclo[4.1.0]heptan-2-ol

This table presents hypothetical activation energies for the oxidation of a model bicycloalkane, illustrating the energetic differences between transition states leading to different diastereomeric products. These values are based on published computational data for similar systems and provide a basis for understanding the reactivity of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for determining the electronic structure, geometry, and energy of molecules. For a molecule like Bicyclo[10.1.0]tridecan-2-ol, these calculations would be fundamental to understanding its stability and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A theoretical DFT study on this compound would involve optimizing the geometry of its various possible isomers and conformers to find the lowest energy (ground state) structures. Functionals such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-31G* or larger) would be employed to calculate key parameters.

These studies would also be critical for mapping out reaction pathways by locating and characterizing transition states. For instance, in a reaction involving the hydroxyl group, DFT could model the transition state structure, providing its geometry and energy, which are crucial for calculating the activation energy barrier.

While DFT is highly popular, traditional ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to improve upon calculations, albeit at a higher computational expense. For a molecule of this size, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for DFT results.

On the other end of the spectrum, semi-empirical methods (like AM1 or PM7) could be used for preliminary, rapid screening of the vast conformational space of the large bicyclic system before subjecting the most stable conformers to more rigorous DFT or ab initio calculations.

Density Functional Theory (DFT) Studies for Ground States and Transition States

Conformational Analysis of the Bicyclo[10.1.0]tridecane Ring System

The Bicyclo[10.1.0]tridecane skeleton consists of a large, flexible twelve-membered ring fused to a rigid cyclopropane (B1198618) ring. This fusion significantly constrains the conformational possibilities compared to a simple cyclododecane (B45066) ring. A thorough conformational analysis would be necessary to identify the most stable low-energy arrangements of the ring.

This analysis would typically involve a systematic search of the potential energy surface. Computational techniques such as molecular mechanics (using force fields like MMFF or OPLS) followed by DFT re-optimization of the lowest energy conformers would be a standard approach. The presence of the hydroxyl group at C-2 introduces additional complexity, as its orientation (axial vs. equatorial-like) and potential for intramolecular hydrogen bonding with other parts of the ring would lead to different stable conformers. Research on related, though smaller, bicyclic systems confirms that the fusion of rings has a defining effect on possible conformations. libretexts.org

Prediction of Spectroscopic Parameters

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, one could theoretically predict:

NMR Spectra : By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) using methods like GIAO (Gauge-Independent Atomic Orbital), it is possible to predict chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the structure and assign specific resonances to atoms in a particular conformer.

IR Spectra : The calculation of vibrational frequencies and their corresponding intensities would allow for the prediction of the infrared spectrum. This would show characteristic peaks, such as the O-H stretch of the alcohol and various C-H and C-C stretching and bending modes of the bicyclic frame.

The table below illustrates the type of data that would be generated from such a computational study, although it is important to note that this is a hypothetical representation.

ParameterComputational MethodPredicted Value (Hypothetical)
¹³C Chemical Shift (C-2)GIAO-DFT (B3LYP/6-31G)72.5 ppm
¹H Chemical Shift (H on C-2)GIAO-DFT (B3LYP/6-31G)3.85 ppm
IR Frequency (O-H Stretch)DFT (B3LYP/6-31G*)3650 cm⁻¹ (free), 3450 cm⁻¹ (H-bonded)

Elucidation of Reaction Mechanisms and Energetics

Theoretical calculations are invaluable for understanding how chemical reactions occur. For this compound, this could involve studying reactions such as its oxidation to the corresponding ketone, elimination reactions to form an alkene, or rearrangement reactions involving the strained cyclopropane ring.

By modeling the reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the calculation of reaction enthalpies and activation energies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, the acid-catalyzed opening of the cyclopropane ring would be a likely reaction pathway to investigate, and computation could predict which C-C bond in the three-membered ring is most likely to cleave.

Molecular Dynamics Simulations

While quantum mechanics looks at static structures, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. Using a classical force field, an MD simulation would solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For the flexible Bicyclo[10.1.0]tridecane system, MD simulations would be particularly useful for:

Exploring the conformational landscape to see how the molecule transitions between different low-energy states.

Studying the behavior of the molecule in a solvent, such as water, to understand how intermolecular interactions affect its structure and dynamics.

Investigating the stability of potential intramolecular hydrogen bonds.

Derivatives and Analogues of Bicyclo 10.1.0 Tridecan 2 Ol

Structure-Activity Relationship Studies (General Chemical Principles)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological or chemical activity. For bicyclic alcohols like Bicyclo[10.1.0]tridecan-2-ol, several key structural features are typically examined to understand and predict their properties.

The orientation and accessibility of the hydroxyl group are paramount. This functional group can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological receptors or for directing chemical reactions. drugdesign.org The spatial arrangement of the -OH group, dictated by the stereochemistry of the bicyclic framework (e.g., cis or trans fusion, exo or endo orientation), can significantly impact binding affinity and reactivity. nih.gov Studies on other bicyclic alcohols have shown that even though enantiomers may have similar binding affinities to an enzyme, the precise positioning of the hydroxyl group is critical for the subsequent chemical transformation, such as glucuronidation. nih.gov

Synthesis and Characterization of Functionalized Derivatives

The functional group transformations of this compound and its precursors allow for the synthesis of a wide array of derivatives. These modifications introduce new chemical properties and potential applications for the bicyclo[10.1.0]tridecane scaffold.

Halogenated Bicyclo[10.1.0]tridecane Derivatives

Halogenated derivatives of bicyclo[10.1.0]tridecane have been synthesized, primarily through carbene addition reactions to cyclododecene (B75492). The addition of dichlorocarbene (B158193) or dibromocarbene to cyclododecene yields the corresponding 13,13-dihalobicyclo[10.1.0]tridecanes.

For example, the reaction of cis-cyclododecene with bromoform (B151600) in the presence of potassium t-butoxide produces 13,13-dibromo-cis-bicyclo[10.1.0]tridecane. cdnsciencepub.com Similarly, treatment of cyclododecene with sodium trichloroacetate (B1195264) can generate the corresponding dichlorocarbene adduct. cdnsciencepub.com The reactivity of these gem-dihalocyclopropanes has been explored; for instance, solvolysis of cis-13,13-dichlorobicyclo[10.1.0]tridecane in the presence of silver nitrate (B79036) leads to ring expansion. researchgate.net Specifically, reaction with hot aqueous silver nitrate provides a quantitative yield of trans-2-chloro-2-cyclotridecen-1-ol. researchgate.net

Starting MaterialReagentsProductReference(s)
cis-CyclododeceneBromoform, Potassium t-butoxide13,13-Dibromo-cis-bicyclo[10.1.0]tridecane cdnsciencepub.com
CyclododeceneSodium trichloroacetate13,13-Dichlorobicyclo[10.1.0]tridecane cdnsciencepub.com
cis-13,13-Dichlorobicyclo[10.1.0]tridecaneSilver nitrate, Watertrans-2-Chloro-2-cyclotridecen-1-ol researchgate.net

Characterization of these halogenated compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the bicyclic structure and the presence of the halogen atoms, often inferred from the chemical shifts of adjacent protons. Infrared (IR) spectroscopy would show the characteristic C-H stretching and bending frequencies of the cycloalkane framework. Mass spectrometry (MS) is employed to confirm the molecular weight and isotopic distribution pattern characteristic of halogenated compounds.

Carbonyl Derivatives (e.g., Bicyclo[10.1.0]tridecan-2-one)

The oxidation of the secondary alcohol, this compound, provides a direct route to the corresponding ketone, Bicyclo[10.1.0]tridecan-2-one. Standard oxidizing agents for secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃ in sulfuric acid), or Swern oxidation conditions, would be suitable for this transformation.

A related synthesis involves the oxidation of a halogenated alcohol precursor. For example, trans-2-chloro-2-cyclotridecen-1-ol, itself derived from a dichlorobicyclo[10.1.0]tridecane, can be oxidized to 2-chloro-2-cyclotridecen-1-one. researchgate.net Another related macrocyclic ketone, cyclotridecanone (B1582962), has been synthesized via the hydration of cyclotridecyne, demonstrating the accessibility of large-ring ketones. cdnsciencepub.com

Starting MaterialGeneral ReactionProductReference(s) for related synthesis
This compoundOxidation (e.g., PCC, Jones, Swern)Bicyclo[10.1.0]tridecan-2-oneGeneral organic chemistry principles
trans-2-Chloro-2-cyclotridecen-1-olOxidation2-Chloro-2-cyclotridecen-1-one researchgate.net

The primary method for characterizing Bicyclo[10.1.0]tridecan-2-one would be IR spectroscopy, which would show a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. ¹³C NMR spectroscopy would also be definitive, with a characteristic downfield signal for the carbonyl carbon.

Unsaturated Analogues (e.g., Bicyclo[10.1.0]tridec-1-ene)

Unsaturated analogues, such as Bicyclo[10.1.0]tridec-1-ene, introduce a site of unsaturation into the bicyclic framework, enabling further functionalization through alkene chemistry. The synthesis of these compounds can be achieved through several methods, including the dehydration of the corresponding alcohol derivatives. evitachem.com For example, treating this compound with a dehydrating agent like thionyl chloride in pyridine (B92270) would be a plausible route to an unsaturated analogue. This compound has been identified in plant extracts and is available commercially. evitachem.comscirp.org

These unsaturated compounds undergo typical alkene reactions. The double bond can participate in electrophilic additions with halogens or hydrogen halides and can be hydrogenated under catalytic conditions to yield the saturated bicyclo[10.1.0]tridecane. evitachem.com

General MethodDescriptionProductReference(s)
DehydrationElimination of water from a Bicyclo[10.1.0]tridecanol precursor.Bicyclo[10.1.0]tridec-1-ene evitachem.com
CyclizationIntramolecular reactions of linear tridecane (B166401) derivatives.Bicyclo[10.1.0]tridec-1-ene evitachem.com

Characterization of unsaturated analogues would involve ¹H and ¹³C NMR spectroscopy to identify the signals corresponding to the vinylic protons and carbons. IR spectroscopy would show C=C stretching vibrations.

Heteroatom-Containing Analogues (e.g., Oxa- and Aza- Derivatives)

Replacing a carbon atom in the bicyclo[10.1.0]tridecane skeleton with a heteroatom like oxygen or nitrogen generates oxa- and aza-analogues, respectively. These modifications significantly alter the polarity, hydrogen bonding capacity, and chemical reactivity of the parent structure.

Oxa-Derivatives: 13-Oxabicyclo[10.1.0]tridecane, also known as 1,2-epoxycyclododecane, is a well-characterized oxa-analogue. nih.govthegoodscentscompany.com It is typically synthesized by the epoxidation of cyclododecene using a peroxy acid such as m-chloroperoxybenzoic acid (mCPBA). This bicyclic ether can undergo various reactions, including oxidation and ring-opening with nucleophiles like amines or alcohols to create functionalized derivatives.

Aza-Derivatives: The synthesis of 13-Azabicyclo[10.1.0]tridecane, or cyclododecenimine, has been accomplished through the Wenker synthesis from the corresponding amino alcohol precursor, 2-aminocyclododecanol. acs.org An alternative approach involves the reaction of cyclododecanone (B146445) oxime with phenyllithium (B1222949) to yield 1-phenyl-13-azabicyclo[10.1.0]tridecane. oup.com

Derivative TypeStarting MaterialKey Reagents/MethodProductReference(s)
Oxa-CyclododecenePeroxy acid (e.g., mCPBA)13-Oxabicyclo[10.1.0]tridecane thegoodscentscompany.com
Aza-2-AminocyclododecanolWenker Synthesis (via sulfate (B86663) ester)13-Azabicyclo[10.1.0]tridecane acs.org
Aza-Cyclododecanone oximePhenyllithium1-Phenyl-13-azabicyclo[10.1.0]tridecane oup.com

Design and Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound is of significant interest as enantiomeric purity is often a prerequisite for specific biological activities or for use as chiral synthons. The asymmetric synthesis of bicyclic alcohols can be approached in several ways.

One strategy is the use of chiral catalysts in reactions that form the bicyclic system. For instance, the asymmetric cyclopropanation of olefins using diazo compounds can be catalyzed by chiral transition metal complexes. A notable example is the reaction of diazoacetates with olefins in the presence of a chiral copper chelate, which has been used to produce bicyclo[10.1.0]tridecane derivatives in a partially resolved (enantiomerically enriched) form. researchgate.netresearchgate.net

Another powerful method is the enzymatic resolution of a racemic mixture of the alcohol or a precursor. Lipases are commonly used for the enantioselective acylation of racemic alcohols or the hydrolysis of their corresponding esters. nih.gov For example, a lipase-catalyzed double-acetylation has been used to resolve a racemic bicyclo[3.1.0]hexanol derivative into its enantiomerically pure forms. nih.gov This chemoenzymatic approach is a general and efficient process for accessing optically pure bicyclic alcohols. scirp.org

Asymmetric hydroboration is another key technique. The use of chiral hydroborating agents, such as isopinocampheylchloroborane, allows for the enantioselective synthesis of trans-fused bicyclic ketones and secondary alcohols from diene precursors. acs.org The resulting chiral trialkylborane intermediates can be converted to the desired chiral alcohol.

The absolute configuration of these chiral derivatives is typically determined by X-ray crystallography of the compound or a suitable crystalline derivative, or by correlation with known chiral compounds. acs.org The enantiomeric excess (ee) is quantified using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). acs.org

MethodDescriptionApplicationReference(s)
Asymmetric CatalysisUse of a chiral catalyst (e.g., copper chelate) for cyclopropanation.Synthesis of enantiomerically enriched bicyclo[10.1.0]tridecane derivatives. researchgate.netresearchgate.net
Enzymatic ResolutionLipase-catalyzed enantioselective acetylation or hydrolysis.Separation of racemic bicyclic alcohol precursors. nih.govscirp.org
Asymmetric HydroborationUse of a chiral borane (B79455) reagent (e.g., IpcBHCl) on a diene precursor.Enantioselective synthesis of bicyclic secondary alcohols. acs.org

Future Research Directions

Development of Novel and Efficient Synthetic Routes

Currently, dedicated synthetic routes for Bicyclo[10.1.0]tridecan-2-ol are not extensively documented in publicly available literature. Future research should prioritize the development of efficient and stereoselective synthetic pathways. Drawing inspiration from the synthesis of other bicyclo[n.1.0]alkanes, several strategies could be investigated.

One potential approach involves the cyclopropanation of cyclododecene (B75492) derivatives. For instance, the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of a suitable cyclododecenol could provide access to the desired bicyclic alcohol. The choice of catalyst and directing group on the alcohol will be crucial for controlling the stereochemical outcome.

Another avenue could be the derivatization of the parent hydrocarbon, bicyclo[10.1.0]tridecane. ethz.chresearchgate.net Functionalization of this saturated hydrocarbon at the C2 position, however, presents a significant challenge due to the lack of inherent reactivity.

Future synthetic research could focus on the parameters outlined in the following table:

Synthetic Approach Key Parameters to Investigate Potential Advantages Potential Challenges
Asymmetric CyclopropanationChiral catalysts, ligand design, substrate controlHigh enantioselectivityCatalyst expense, substrate specificity
Diastereoselective Epoxidation and RearrangementOxidizing agents, Lewis acid catalystsAccess to specific diastereomersPotential for competing side reactions
Functionalization of Bicyclo[10.1.0]tridecaneC-H activation catalysts, directing groupsUtilizes a readily available starting materialLow reactivity of the alkane, regioselectivity control

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely unexplored. The presence of the strained cyclopropane (B1198618) ring in proximity to a hydroxyl group suggests a rich and complex reaction chemistry waiting to be discovered. Future research should systematically investigate its behavior under various reaction conditions.

Key areas of interest include ring-opening reactions of the cyclopropane moiety, which can be initiated by electrophiles, nucleophiles, or radical species. The regioselectivity and stereoselectivity of these reactions will be of fundamental interest. Additionally, the influence of the hydroxyl group on the reactivity of the cyclopropane ring, and vice versa, warrants detailed study. This could involve investigating its participation in neighboring group-assisted ring-opening or its role in directing further functionalization.

Potential reaction pathways to explore are summarized below:

Reaction Type Reagents/Conditions Expected Outcome Research Focus
Acid-catalyzed ring openingProtic acids, Lewis acidsFormation of monocyclic diols or unsaturated alcoholsRegioselectivity, stereochemistry of the products
Reductive ring openingHydrogenolysis (e.g., H2/Pd)Formation of methylcyclododecanol isomersConditions to control the site of C-C bond cleavage
Oxidative cleavageOzonolysis, permanganate (B83412)Formation of dicarbonyl compoundsCharacterization of cleavage products
RearrangementsThermal, photochemicalIsomerization to other cyclic systemsUnderstanding the driving forces for rearrangement

Advanced Stereochemical Control in Complex Transformations

This compound possesses multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. Achieving a high degree of stereochemical control in its synthesis and subsequent transformations is a significant challenge and a crucial area for future research. nih.gov

The development of asymmetric syntheses will be paramount. This could involve the use of chiral catalysts in cyclopropanation reactions or the enzymatic resolution of a racemic mixture of the alcohol. researchgate.net Furthermore, understanding how the existing stereocenters in a chiral, non-racemic sample of this compound influence the stereochemical outcome of subsequent reactions (diastereoselective control) is essential for its application in the synthesis of complex molecules.

Future work in this area should aim to:

Develop catalytic enantioselective methods for the synthesis of each stereoisomer.

Investigate the use of chiral auxiliaries to direct stereoselective transformations.

Explore substrate-controlled diastereoselective reactions on enantiopure this compound.

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound will be critical for the rational design of new synthetic methods and for predicting its chemical behavior. nih.gov Future research should employ a combination of experimental techniques and computational modeling to elucidate these mechanisms.

Experimental studies could involve kinetic analysis, isotopic labeling experiments, and the characterization of reaction intermediates. These experimental data would provide a foundation for computational studies, such as Density Functional Theory (DFT) calculations, which can model reaction pathways, transition states, and predict the relative energies of different stereoisomers and conformers. The large and flexible thirteen-membered ring presents a particular computational challenge and interest in understanding its conformational landscape and influence on reactivity.

An integrated approach would provide a powerful tool for:

Validating proposed reaction mechanisms.

Understanding the origins of regio- and stereoselectivity.

Predicting the feasibility of new, yet to be discovered, reactions.

Guiding the design of more efficient and selective catalysts and reagents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.